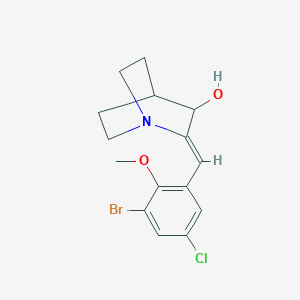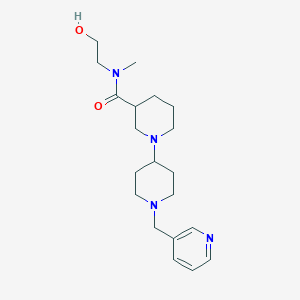![molecular formula C20H20N2O3 B5364042 1'-(3-hydroxy-2-methylbenzoyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5364042.png)
1'-(3-hydroxy-2-methylbenzoyl)spiro[indole-3,4'-piperidin]-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1'-(3-hydroxy-2-methylbenzoyl)spiro[indole-3,4'-piperidin]-2(1H)-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a spirooxindole derivative that has been found to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1'-(3-hydroxy-2-methylbenzoyl)spiro[indole-3,4'-piperidin]-2(1H)-one is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activity of various kinases, which are involved in cell signaling pathways. These mechanisms of action may contribute to the compound's anticancer and neuroprotective properties.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the replication of various viruses and bacteria. In addition, it has been found to reduce inflammation and oxidative stress, which are implicated in various diseases. These effects may contribute to the compound's potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using 1'-(3-hydroxy-2-methylbenzoyl)spiro[indole-3,4'-piperidin]-2(1H)-one in lab experiments is its high purity and stability. This allows for accurate and reproducible results. In addition, the compound has been found to have low toxicity, which is important for in vitro and in vivo experiments. However, one limitation of using this compound is its cost, as it is a complex molecule that requires a specialized synthesis method. This may limit its use in some research applications.
Future Directions
There are many future directions for research on 1'-(3-hydroxy-2-methylbenzoyl)spiro[indole-3,4'-piperidin]-2(1H)-one. One area of interest is its potential as a treatment for neurological disorders. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in animal models. Another area of interest is its potential as a drug delivery system. Studies are needed to optimize its delivery to specific cells and tissues. Finally, further studies are needed to explore its potential as a therapeutic agent for various diseases, including cancer, viral infections, and bacterial infections.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research. Its synthesis method has been optimized to produce high yields of pure compound, and it has been found to have a range of biochemical and physiological effects. Although its mechanism of action is not fully understood, it has been found to have potential as a therapeutic agent for various diseases. Further research is needed to explore its potential in various research fields.
Synthesis Methods
The synthesis of 1'-(3-hydroxy-2-methylbenzoyl)spiro[indole-3,4'-piperidin]-2(1H)-one involves the reaction of indole-3-carboxaldehyde, 3-hydroxy-2-methylbenzoic acid, and 4-piperidone in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and spirocyclization, to yield the final product. The synthesis method has been optimized to produce high yields of pure compound, which is essential for scientific research applications.
Scientific Research Applications
1'-(3-hydroxy-2-methylbenzoyl)spiro[indole-3,4'-piperidin]-2(1H)-one has been studied for its potential applications in various scientific research fields. It has been found to have anticancer, antiviral, and antibacterial properties. In addition, it has been found to have neuroprotective effects and to be a potential treatment for neurological disorders such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential as a drug delivery system, as it can cross the blood-brain barrier and target specific cells.
properties
IUPAC Name |
1'-(3-hydroxy-2-methylbenzoyl)spiro[1H-indole-3,4'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-14(5-4-8-17(13)23)18(24)22-11-9-20(10-12-22)15-6-2-3-7-16(15)21-19(20)25/h2-8,23H,9-12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAMZDMLFFSERL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)N2CCC3(CC2)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,6,7,8,9-hexahydro-1H,11H-cyclopenta[4,5]thieno[2,3-d]pyrido[1,2-a]pyrimidin-11-one](/img/structure/B5363977.png)

![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide](/img/structure/B5363982.png)
![3-[4-(allyloxy)-3-methoxyphenyl]-1-(4-ethoxyphenyl)-2-propen-1-one](/img/structure/B5363990.png)
![4-{1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-3-azetidinyl}pyridine](/img/structure/B5363997.png)
![ethyl 4-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]-1-piperidinecarboxylate](/img/structure/B5363998.png)
![2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5364011.png)
![1-{2-[2-(2,6-difluoro-4-methoxyphenyl)-1H-imidazol-1-yl]ethyl}-4-isopropylpiperazine](/img/structure/B5364017.png)
![3-isobutyl-6-[1-(2-isopropyl-1H-imidazol-1-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5364024.png)
![(4S)-N-methyl-4-(4-{4-[(4-methyl-1-piperidinyl)methyl]phenyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide dihydrochloride](/img/structure/B5364039.png)
![ethyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B5364050.png)
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5364052.png)
![N-[2-(dimethylamino)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5364065.png)